molecular formula C18H20N2O2 B14760882 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide CAS No. 796-55-4

4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide

Cat. No.: B14760882
CAS No.: 796-55-4
M. Wt: 296.4 g/mol
InChI Key: GHEYFMSXSCJANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide involves several steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole intermediate, which can be further modified to obtain the desired compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide can be compared with other indole derivatives, such as:

Properties

CAS No.

796-55-4

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide

InChI

InChI=1S/C18H20N2O2/c1-20(2)18(22)12-7-9-14(10-8-12)19-17-15-6-4-3-5-13(15)11-16(17)21/h3-10,16-17,19,21H,11H2,1-2H3

InChI Key

GHEYFMSXSCJANW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC2C(CC3=CC=CC=C23)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.